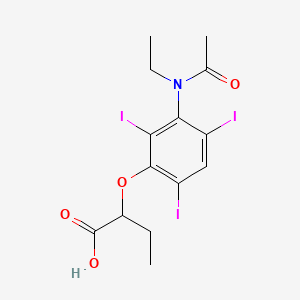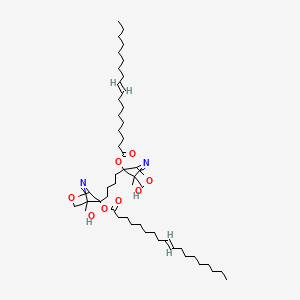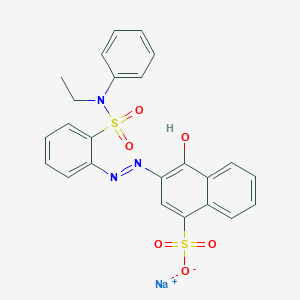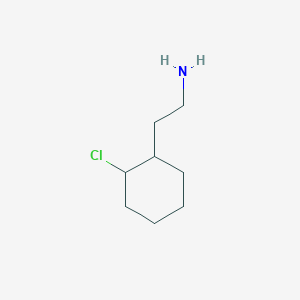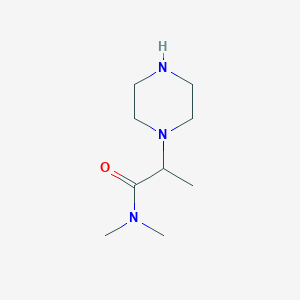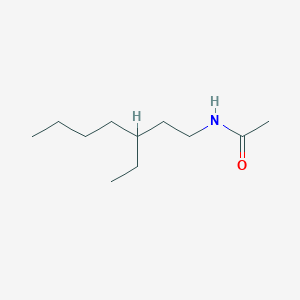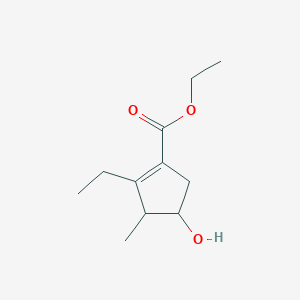
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate is an organic compound with the molecular formula C11H18O3. It is a cyclopentene derivative featuring an ethyl group, a hydroxyl group, and a carboxylate ester functional group. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentene as the starting material.
Functional Group Modifications:
Esterification: The final step involves esterification to introduce the carboxylate ester functional group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to control the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at various positions on the cyclopentene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Derivatives with different substituents on the cyclopentene ring.
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives and complex molecules.
Biology: The compound can be used in biological studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing its reactivity and binding affinity. The carboxylate ester group can participate in esterification and hydrolysis reactions, affecting its biological activity.
Comparación Con Compuestos Similares
Ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 2-ethyl-3-methylcyclopentene-1-carboxylate: Lacks the hydroxyl group.
Ethyl 2-ethyl-4-hydroxycyclopentene-1-carboxylate: Lacks the methyl group at the 3-position.
Ethyl 2-ethyl-4-hydroxy-3-methylcyclohexene-1-carboxylate: Similar structure but with a cyclohexene ring instead of cyclopentene.
Propiedades
Fórmula molecular |
C11H18O3 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
ethyl 2-ethyl-4-hydroxy-3-methylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-4-8-7(3)10(12)6-9(8)11(13)14-5-2/h7,10,12H,4-6H2,1-3H3 |
Clave InChI |
DREVCUGHFKSZQM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(CC(C1C)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate](/img/structure/B15348455.png)

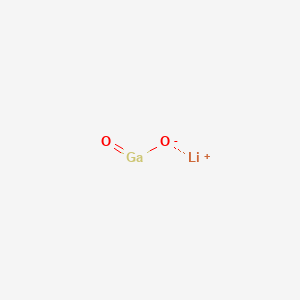
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)
![1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)

